molecular formula C5H9N5O2 B1267112 ethyl (5-amino-1H-tetrazol-1-yl)acetate CAS No. 21744-57-0

ethyl (5-amino-1H-tetrazol-1-yl)acetate

Cat. No.: B1267112
CAS No.: 21744-57-0
M. Wt: 171.16 g/mol
InChI Key: YVKHCKBSEQKYNO-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a chemical compound with the molecular formula C5H9N5O2 and a molecular weight of 171.16 g/mol It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Biochemical Analysis

Biochemical Properties

Ethyl (5-amino-1H-tetrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in the post-translational modification of proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states of biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in the phosphorylation states of proteins, thereby modulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, the compound may be metabolized by enzymes involved in amino acid synthesis, leading to changes in the concentrations of key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1H-tetrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1H-tetrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5-amino-1H-tetrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ethyl ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-(5-aminotetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHCKBSEQKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299855
Record name ethyl (5-amino-1H-tetrazol-1-yl)acetate
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21744-57-0
Record name Ethyl 5-amino-1H-tetrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21744-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 133280
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Record name 21744-57-0
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Record name ethyl (5-amino-1H-tetrazol-1-yl)acetate
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Record name Ethyl(5-amino-1H-tetrazol-1-yl)acetate
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Q & A

Q1: How is ethyl 2-(5-aminotetrazol-1-yl)acetate synthesized and what is its role in the production of energetic materials?

A1: Ethyl 2-(5-aminotetrazol-1-yl)acetate is synthesized by reacting ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. [] This compound serves as a key intermediate in the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid, a precursor for energetic materials. The reaction involves treating ethyl 2-(5-aminotetrazol-1-yl)acetate with 100% nitric acid, leading to the substitution of the amino group with a nitroimino group. [] The resulting 2-(5-nitroiminotetrazol-1-yl)acetic acid can then be used to form energetic salts with nitroiminotetrazolate and carboxylate anions. [] These salts exhibit potential as energetic materials due to their calculated detonation properties and insensitivity to impact. []

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